Dioctanoyl peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antimicrobial Properties: Some studies have investigated the effectiveness of dioctanoyl peroxide as an antimicrobial agent against bacteria and fungi. These studies suggest that dioctanoyl peroxide may be effective in inhibiting the growth of certain microorganisms []. However, more research is needed to determine the optimal concentrations and mechanisms of action for this application.

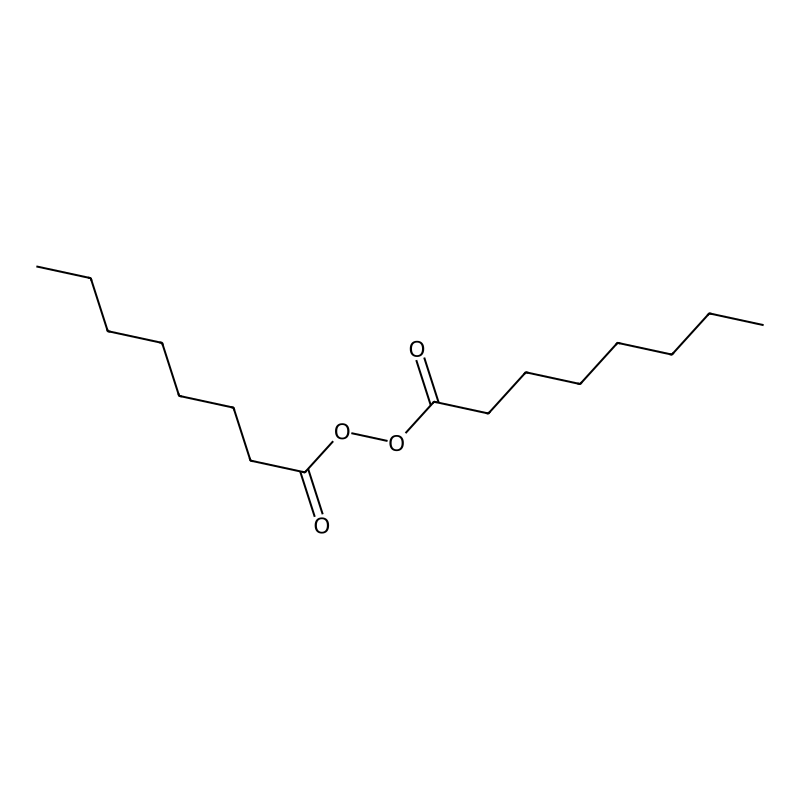

Dioctanoyl peroxide is a chemical compound with the formula . It is classified as a diacyl peroxide, which is characterized by having two acyl groups bonded to a peroxide linkage. This compound appears as a colorless to pale yellow liquid and is known for its strong oxidizing properties. Dioctanoyl peroxide is particularly notable for its role as a radical initiator in polymerization processes, making it valuable in various industrial applications.

Additionally, dioctanoyl peroxide exhibits reactivity with reducing agents and can undergo decomposition upon exposure to heat, releasing oxygen and forming various byproducts. Its ability to initiate polymerization reactions is attributed to its decomposition into free radicals, which can then propagate polymer chains .

Dioctanoyl peroxide can be synthesized through several methods:

- Reaction of Acyl Chlorides with Hydrogen Peroxide: This method involves reacting octanoyl chloride with hydrogen peroxide in the presence of an acid catalyst.

- Reaction of Acid Anhydrides: Similar to the above method, acid anhydrides can react with hydrogen peroxide to yield dioctanoyl peroxide.

- Direct Reaction of Octanoic Acid: Octanoic acid can also be directly converted into dioctanoyl peroxide through oxidation processes involving hydrogen peroxide under controlled conditions .

These methods emphasize the versatility of dioctanoyl peroxide synthesis, allowing for various starting materials and conditions.

Dioctanoyl peroxide finds extensive applications in several fields:

- Polymerization Initiator: It is widely used as an initiator for the polymerization of vinyl chloride and other monomers.

- Chemical Manufacturing: Its oxidizing properties make it useful in the production of various chemicals and intermediates.

- Research

Interaction studies involving dioctanoyl peroxide focus on its reactivity with various substrates. For instance, studies have shown that it can react explosively with strongly reduced materials such as sulfides and nitrides . Furthermore, the compound's interactions within host structures have been explored using techniques like incoherent quasielastic neutron scattering, revealing insights into its dynamic properties .

Dioctanoyl peroxide shares similarities with other diacyl peroxides but exhibits unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Didecanoyl Peroxide | Higher molecular weight; used similarly as an initiator. | |

| Dibenzoyl Peroxide | More stable; commonly used in dental applications. | |

| Diacetyl Peroxide | Lower reactivity; used in food applications for oxidation control. |

Dioctanoyl peroxide's unique structure and properties make it particularly effective for specific industrial applications, especially in polymer chemistry.

The historical development of dioctanoyl peroxide is intricately linked to the broader evolution of organic peroxide chemistry, which began in the mid-nineteenth century and has continued to advance through sophisticated modern synthetic methodologies. This development can be traced through two primary phases: initial synthesis and characterization studies, followed by the evolution of industrial production protocols.

Initial Synthesis and Characterization Studies

The foundation of diacyl peroxide chemistry was established in 1858 when Benjamin Collins Brodie achieved the first successful synthesis of an organic peroxide by treating glacial acetic acid with barium peroxide in anhydrous diethyl ether, producing diacetyl peroxide [1] [2] [3]. This groundbreaking work demonstrated the viability of forming organic peroxides through the acylation of inorganic peroxides with organic acid derivatives, establishing a fundamental synthetic paradigm that would later influence the development of dioctanoyl peroxide synthesis.

The early twentieth century witnessed significant advances in understanding peroxide formation mechanisms. Between 1900 and 1920, researchers recognized that aldehydes serve as peroxyacid intermediates in oxidation reactions, providing crucial insights into the mechanistic pathways involved in peroxide synthesis [4]. This mechanistic understanding proved essential for developing more sophisticated synthetic approaches to diacyl peroxides, including dioctanoyl peroxide.

A pivotal moment in the development of Lewis acid-catalyzed peroxide synthesis occurred in 1950 when Bartlett and colleagues demonstrated the first example of selective organic peroxide synthesis using tin tetrachloride as a catalyst [5]. This work involved the nucleophilic substitution of halogen atoms with hydrogen peroxide in the presence of tin tetrachloride, achieving the formation of hydroperoxides with enhanced selectivity and yield. The methodology established by Bartlett represented a significant advancement in catalytic approaches to peroxide synthesis and provided the foundation for subsequent developments in dioctanoyl peroxide preparation.

| Synthesis Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Octanoyl chloride + Hydrogen peroxide | Base (sodium hydroxide), organic solvent, low temperature | 70-85 | Direct synthesis, well-established |

| Octanoic acid + Hydrogen peroxide | Acid catalyst, elevated temperature | 65-80 | Uses readily available starting materials |

| Octanoic anhydride + peroxyacid | Controlled temperature, removal of byproducts | 80-90 | High purity product |

| Lewis acid catalyzed reaction | Tin tetrachloride or titanium tetrachloride catalyst, controlled conditions | 85-95 | High selectivity, mild conditions |

The characterization of dioctanoyl peroxide has been accomplished through numerous analytical techniques developed over several decades. X-ray crystallography studies conducted in the 1990s revealed that dioctanoyl peroxide forms hexagonal urea inclusion compounds with monoclinic guest structures, providing detailed structural information about the compound's three-dimensional arrangement [6]. Nuclear magnetic resonance spectroscopy, particularly using deuterated selective labeling techniques, has enabled precise structural confirmation and analysis of the compound's molecular architecture [7].

| Technique | Year Range | Key Findings |

|---|---|---|

| X-ray Crystallography | 1990-1997 | Hexagonal urea inclusion compounds, monoclinic guest structure |

| Nuclear magnetic resonance Spectroscopy | 1990s-Present | Deuterated selective labeling, structural confirmation |

| Mass Spectrometry | 1990s-Present | Molecular weight determination, fragmentation patterns |

| Fourier-transform infrared Spectroscopy | 1990s-Present | Peroxide bond characterization, functional group identification |

| Thermal Analysis | 2000s-Present | Decomposition temperature, thermal stability assessment |

Evolution of Industrial Production Protocols

The industrial production of dioctanoyl peroxide has undergone substantial evolution from early batch processes to modern continuous flow methodologies. The 1920s marked the beginning of large-scale organic peroxide manufacturing with the commercial production of dibenzoyl peroxide for flour bleaching applications, establishing the first industrial precedent for diacyl peroxide production [8]. This early industrial success demonstrated the commercial viability of organic peroxide manufacturing and paved the way for the development of production protocols for other diacyl peroxides, including dioctanoyl peroxide.

The 1930s and 1940s witnessed the development of the anthraquinone process for hydrogen peroxide production, which significantly enhanced the availability of peroxide precursors necessary for diacyl peroxide synthesis [9]. This development was crucial for the industrial production of dioctanoyl peroxide, as it provided a reliable and cost-effective source of hydrogen peroxide, a key reagent in several synthetic pathways.

| Period | Development | Industrial Significance |

|---|---|---|

| 1920s | Commercial dibenzoyl peroxide production | Established industrial precedent for diacyl peroxides |

| 1930s-1940s | Anthraquinone process development | Enhanced availability of peroxide precursors |

| 1950s-1960s | Lewis acid catalysis implementation | Improved selectivity and process efficiency |

| 1960s-1980s | Large-scale production expansion | Industrial capacity growth for specialty applications |

| 1990s-Present | Continuous flow processes | Enhanced safety and process control |

The period from the 1960s to the 1980s saw substantial industrial expansion in organic peroxide production, driven by increasing demand from the polymer and plastics industries [8] [10]. During this era, manufacturers developed specialized production facilities capable of handling the unique safety and handling requirements associated with organic peroxide manufacturing. The industrial production of dioctanoyl peroxide benefited from these advances, with manufacturers implementing improved reaction control systems, enhanced purification protocols, and sophisticated safety measures.

Modern industrial production protocols for dioctanoyl peroxide have been revolutionized by the implementation of continuous flow processes. These advanced methodologies, developed since the 1990s, utilize closed plate exchangers comprising multiple plates in contact with one another, defining chambers connected in series [11] [12]. The continuous flow approach offers several advantages over traditional batch processes, including enhanced process control, improved safety through reduced accumulation of reactive intermediates, and greater production efficiency through optimized heat and mass transfer.

The evolution of quality control and analytical methodologies has paralleled the development of production protocols. Gas chromatography has become the standard method for purity analysis and quantitative determination of dioctanoyl peroxide in industrial settings [13] [14]. High-performance liquid chromatography techniques have been developed for the identification and quantification of individual peroxide species, enabling precise quality control in commercial production.

Contemporary industrial production protocols incorporate advanced process monitoring and control systems that enable real-time optimization of reaction conditions. These systems utilize sophisticated sensors and automated control algorithms to maintain optimal temperature, pressure, and reactant concentrations throughout the production process. The implementation of these advanced control systems has resulted in significant improvements in product quality, yield consistency, and operational safety.

Core Chemical Significance in Advanced Chemical Processes

Dioctanoyl peroxide, with the molecular formula C₁₆H₃₀O₄ and CAS number 762-16-3 [1] [2] [3], represents a critically important class of organic peroxides known as diacyl peroxides that serve as fundamental initiators in radical chemistry and polymer science. This compound, also known as octanoyl octaneperoxoate [1] [4] [3], possesses unique structural characteristics that make it particularly valuable for controlled radical generation in various chemical processes.

The compound exhibits distinctive physical properties that directly influence its chemical behavior, including a melting point of 29°C [1] [2] [5], a boiling point of 353.5°C [1] [2], and a density of 0.955 g/cm³ [1] [2]. Its molecular structure, represented by the SMILES notation CCCCCCCC(=O)OOC(=O)CCCCCCC [4] [3], features two octanoyl groups connected through a peroxide linkage, creating a symmetrical diacyl peroxide structure that is fundamental to its reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 286.41 | [1] [2] [3] |

| CAS Number | 762-16-3 | [1] [2] [3] |

| IUPAC Name | octanoyl octaneperoxoate | [1] [4] [3] |

| Melting Point (°C) | 29 | [1] [2] [5] |

| Boiling Point (°C) | 353.5 | [1] [2] |

| Density (g/cm³) | 0.955 | [1] [2] |

| Flash Point (°C) | 149.3 | [1] [2] |

| Water Solubility (μg/L at 20°C) | 7 | [2] |

| LogP (25°C) | 6.5 | [2] |

Role in Radical Reaction Mechanisms

Dioctanoyl peroxide functions as a highly effective radical initiator through well-characterized thermal decomposition pathways that follow first-order kinetics [6] [7]. The primary mechanism involves the homolytic cleavage of the oxygen-oxygen bond, which possesses a bond dissociation energy typically ranging from 150-180 kJ/mol for diacyl peroxides [8] [9] [10]. This relatively weak bond compared to other covalent bonds makes the compound particularly suitable for controlled radical generation under moderate thermal conditions.

The decomposition mechanism proceeds through multiple sequential steps. Initially, thermal energy induces homolytic O-O bond cleavage, generating two octanoyloxy radicals (CH₃(CH₂)₆COO- ) [8] [11] [12]. These primary acyloxy radicals are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide and forming more stable octyl radicals [8] [11] [12]. This two-step process ensures efficient radical generation while providing control over the reaction kinetics through temperature regulation.

| Parameter | Value/Description | Reference |

|---|---|---|

| O-O Bond Dissociation Energy | ~150-180 kJ/mol (typical for diacyl peroxides) | [8] [9] [10] |

| Decomposition Mechanism | Homolytic O-O bond cleavage | [8] [11] [9] |

| Primary Radicals Formed | Two octanoyloxy radicals (CH₃(CH₂)₆COO- ) | [8] [11] [12] |

| Secondary Products | Octyl radicals + CO₂ (after decarboxylation) | [8] [11] [12] |

| Reaction Order | First-order kinetics | [6] [7] |

| Initiator Efficiency (f) | 0.5-0.8 (typical for diacyl peroxides) | [13] [14] [15] |

The thermal decomposition characteristics of dioctanoyl peroxide demonstrate temperature-dependent behavior that is crucial for its application in controlled radical processes. Research has established specific half-life data for the compound in solid form, showing half-lives of 11.6 hours at 60°C, 10.0 hours at 61°C, 3.2 hours at 70°C, 1.0 hour at 79°C, and 0.1 hours at 100°C [5]. These data provide essential information for process design and safety considerations in industrial applications.

| Temperature (°C) | Half-life (hours) | Decomposition State | Reference |

|---|---|---|---|

| 60 | 11.6 | Solid form | [5] |

| 61 | 10.0 | Solid form | [5] |

| 70 | 3.2 | Solid form | [5] |

| 79 | 1.0 | Solid form | [5] |

| 100 | 0.1 | Solid form | [5] |

The mechanistic understanding of diacyl peroxide decomposition has been significantly advanced through computational studies using density functional theory and Møller-Plesset perturbation theory calculations [8] [9]. These investigations have revealed that diacyl peroxides with electron-donating R groups, such as the octyl groups in dioctanoyl peroxide, follow two favorable stepwise pathways: a two-bond cleavage mechanism where the O-O bond and one R-C bond break simultaneously, and a one-bond cleavage mechanism producing carboxyl radical pairs [8] [9]. This mechanistic insight is crucial for understanding the compound's behavior in different chemical environments and optimizing its use in specific applications.

Critical Function in Polymer Science

In polymer science, dioctanoyl peroxide serves as a fundamental radical initiator for free radical polymerization processes, which are among the most versatile and widely used methods for polymer synthesis [14] [16]. The compound's effectiveness stems from its ability to generate radicals under controlled conditions, enabling the initiation of chain growth polymerization reactions that can produce polymers with tailored properties and molecular weight distributions.

The polymerization initiation process begins with the thermal decomposition of dioctanoyl peroxide to generate primary radicals, which then attack monomer molecules to form polymer chain-initiating radicals [13] [14]. The subsequent propagation involves the rapid addition of monomer units to the growing polymer chain, while termination occurs through radical-radical coupling or disproportionation reactions [14] [6]. The initiator efficiency, typically ranging from 0.5 to 0.8 for diacyl peroxides [13] [14] [15], determines the fraction of decomposed peroxide molecules that effectively initiate polymer chains.

| Application | Function | Temperature Range (°C) | Reference |

|---|---|---|---|

| Low-Density Polyethylene (LDPE) | Radical initiator | 120-180 | [17] [18] [19] |

| Polyvinyl Chloride (PVC) | Radical initiator | 40-80 | [18] [20] [19] |

| Styrenic Polymers (PS/EPS) | Radical initiator | 80-120 | [18] [19] |

| Acrylic Polymers (PMMA) | Radical initiator | 60-100 | [18] [19] |

| Ethylene Copolymers | Radical initiator | 120-160 | [21] [16] |

| Crosslinking Agent | Crosslinking initiator | 140-180 | [17] [22] [7] |

Dioctanoyl peroxide demonstrates particular effectiveness in the polymerization of ethylene and ethylene-based copolymers [21] [18]. The compound serves as an initiator for the production of low-density polyethylene (LDPE) through high-pressure radical polymerization processes [17] [18] [19]. In these applications, the peroxide's thermal stability allows for controlled initiation at temperatures typically ranging from 120-180°C [17] [18] [19], providing sufficient thermal energy for efficient decomposition while maintaining process control.

The compound also plays a significant role in crosslinking applications, where it initiates the formation of three-dimensional polymer networks through radical-mediated carbon-carbon bond formation [22] [7]. Peroxide crosslinking offers several advantages over other crosslinking methods, including the formation of thermally stable carbon-carbon crosslinks that do not incorporate the initiator or its decomposition products into the final network structure [7]. This results in crosslinked polymers with enhanced thermal stability and mechanical properties.

Recent research has explored the use of dioctanoyl peroxide in solution-state polymer modification processes [21]. These studies have demonstrated that the compound can effectively initiate polymer chain branching and crosslinking reactions in solvent systems, offering new approaches for tailoring polymer properties post-synthesis. The solution-based methodology enables precise control over reaction conditions and provides opportunities for developing new polymer grades with enhanced performance characteristics [21].

Comparative analysis with other diacyl peroxides reveals that dioctanoyl peroxide occupies a unique position in terms of thermal stability and reactivity. When compared to dibenzoyl peroxide (10-hour half-life temperature of 73°C), dilauroyl peroxide (62°C), diacetyl peroxide (30°C), and didecanoyl peroxide (estimated 100-110°C), dioctanoyl peroxide exhibits moderate stability with an estimated 10-hour half-life temperature of 110-120°C [8] [9] [24] [25]. This thermal profile makes it particularly suitable for applications requiring intermediate temperature stability and controlled reactivity.

| Peroxide Type | Molecular Weight (g/mol) | 10-hour half-life temperature (°C) | Stability | Primary Application | Reference |

|---|---|---|---|---|---|

| Dioctanoyl peroxide | 286.41 | ~110-120 (estimated) | Moderate | General polymerization | [1] [2] |

| Dibenzoyl peroxide | 242.23 | 73 | Low | Acne treatment/polymerization | [24] [25] |

| Dilauroyl peroxide | 398.62 | 62 | High | High-temperature applications | [21] [6] |

| Diacetyl peroxide | 118.09 | 30 | Very low | Low-temperature applications | [8] [9] |

| Didecanoyl peroxide | 342.51 | ~100-110 (estimated) | Moderate-High | High-temperature polymerization |

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant